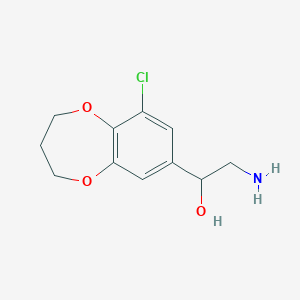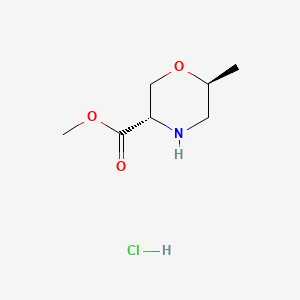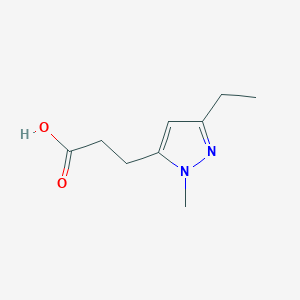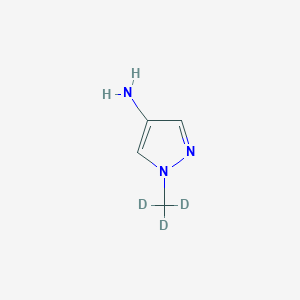
1-(Trideuteriomethyl)pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H3)methyl-1H-pyrazol-4-amine, also known as 1-Methyl-1H-pyrazol-4-amine, is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(2H3)methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of pyrazole with methylamine under controlled conditions. Another approach is the reaction of pyrazole with methyl isocyanate. These reactions typically require specific catalysts and conditions to ensure high yield and purity .
In industrial settings, the production of 1-(2H3)methyl-1H-pyrazol-4-amine often involves large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
1-(2H3)methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The amino group in 1-(2H3)methyl-1H-pyrazol-4-amine can participate in nucleophilic substitution reactions with halides or other electrophiles, producing substituted pyrazole derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(2H3)methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2H3)methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, modulating signaling pathways involved in cell proliferation and inflammation. The compound’s structure allows it to bind to active sites of target proteins, thereby altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(2H3)methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
4-Amino-1-methylpyrazole: This compound shares a similar structure but differs in the position of the amino group, which can influence its reactivity and biological activity.
3-Methyl-1H-pyrazol-5-amine:
1-Methyl-1H-pyrazol-4-amine hydrochloride: This derivative includes a hydrochloride group, which can enhance its solubility and stability in certain applications.
The uniqueness of 1-(2H3)methyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C4H7N3 |
|---|---|
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
1-(trideuteriomethyl)pyrazol-4-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3/i1D3 |
Clé InChI |
LBGSWBJURUFGLR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=C(C=N1)N |
SMILES canonique |
CN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


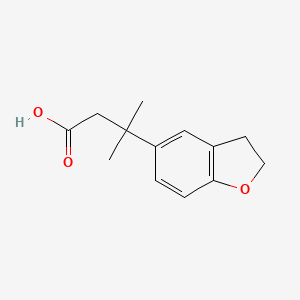
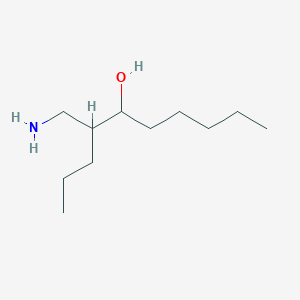
![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)
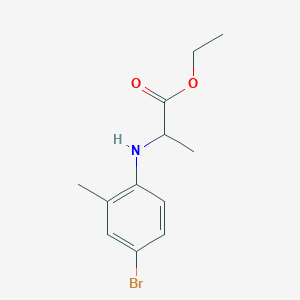

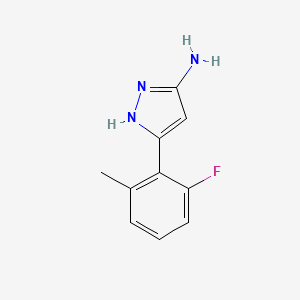
![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)

![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
amine dihydrochloride](/img/structure/B13580223.png)
aminehydrochloride](/img/structure/B13580227.png)
